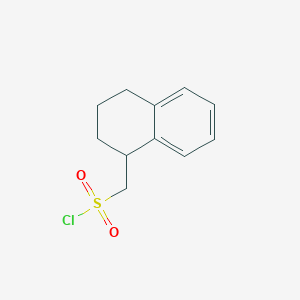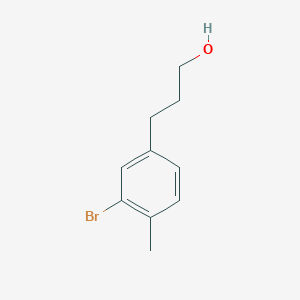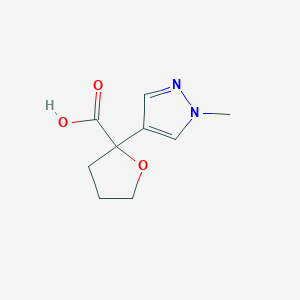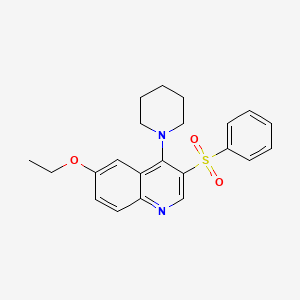
1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydronaphthalen-1-ylmethanesulfonyl chloride is a chemical compound with the CAS Number: 1343693-98-0 . It has a molecular weight of 244.74 .
Physical And Chemical Properties Analysis
This compound is an oil . It is stored at a temperature of 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique
Tetrahydronaphthalene Derivatives in Chemical Transformations
Tetrahydronaphthalene derivatives play a crucial role in chemical transformations. For example, tetrahydronaphthalene, a related compound, has been utilized in the synthesis of tricyclic compounds through photooxygenation processes. This method showcases the compound's utility in generating complex molecular architectures, significant for material science and synthetic organic chemistry (Kopský, 2006).
Antimicrobial Agents Development
In the realm of pharmacology, new tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from methods that innovatively prepare tetrahydronaphthalene-sulfonamide derivatives, exhibit potent antimicrobial activities against various bacterial strains, underscoring their potential as therapeutic agents (Mohamed et al., 2021).
Catalysis and Organic Synthesis
Tetrahydronaphthalene derivatives also find applications in catalysis and organic synthesis. An efficient method for the visible-light-mediated sulfonylation/arylation of vinylcyclopropanes with sulfonyl chlorides has been developed to synthesize 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes. This showcases the use of tetrahydronaphthalene derivatives in synthesizing complex organic molecules under mild conditions, highlighting their significance in green chemistry (Wang et al., 2019).
Liquid-phase Oxidation Studies
In material science, the oxidation of tetrahydronaphthalene has been explored, providing insights into the reaction mechanisms and kinetics. This research aids in understanding the chemical behavior of tetrahydronaphthalene derivatives under various conditions, which is crucial for their application in industrial processes (Imamura et al., 1976).
Biochemical Applications
Tetrahydronaphthalene derivatives have also been investigated for their biochemical applications. For instance, their carbonic anhydrase inhibitory properties have been studied, revealing the potential of these compounds in developing new therapeutic agents for treating conditions associated with dysregulated carbonic anhydrase activity (Akbaba et al., 2014).
Mécanisme D'action
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCSRHULHVDQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxalin-1-yl)phenyl)ethanone](/img/structure/B2863768.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)

![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)
acetate](/img/structure/B2863777.png)


![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)
